molecular formula C8H14N4S B7571022 1-Cyclohexyl-5-(methylthio)-1H-tetrazole

1-Cyclohexyl-5-(methylthio)-1H-tetrazole

Cat. No.: B7571022
M. Wt: 198.29 g/mol
InChI Key: GGWYJEGXERNYQR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-(methylthio)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a cyclohexyl group and a methylthio group

Preparation Methods

The synthesis of 1-Cyclohexyl-5-(methylthio)-1H-tetrazole typically involves the reaction of cyclohexylamine with methylthioisocyanate, followed by cyclization to form the tetrazole ring. The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to yield the corresponding amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles such as halides or alkoxides. Common reagents and conditions for these reactions include organic solvents, mild temperatures, and specific catalysts depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, and substituted tetrazoles.

Scientific Research Applications

1-Cyclohexyl-5-(methylthio)-1H-tetrazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl and methylthio groups contribute to its binding affinity and specificity. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

1-Cyclohexyl-5-(methylthio)-1H-tetrazole can be compared with other similar compounds, such as:

    1-Cyclohexyl-5-methyl-1H-tetrazole: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.

    1-Cyclohexyl-5-(ethylthio)-1H-tetrazole: Contains an ethylthio group instead of a methylthio group, which can affect its steric and electronic properties.

    1-Cyclohexyl-5-(methylthio)-1,2,3,4-tetrazole: A structural isomer with different positioning of the tetrazole ring, leading to variations in its chemical behavior and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.

Properties

IUPAC Name

1-cyclohexyl-5-methylsulfanyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c1-13-8-9-10-11-12(8)7-5-3-2-4-6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWYJEGXERNYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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